Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The IUPAC name benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium chloride reflects its structural hierarchy. The parent azanium ion consists of a benzyl group (C6H5CH2–) attached to a dimethylamino moiety (–N+(CH3)2). The ethyl chain bridging the nitrogen and phenoxy group introduces stereoelectronic considerations, while the 2-methyloctyl substituent on the phenoxy ring requires precise locant assignment.
The 2-methyloctyl group derives from octane substituted at the second carbon with a methyl branch, yielding the prefix 2-(2-methyloctyl) . Phenoxy placement at the para position relative to the alkyl chain avoids ambiguity, though ortho substitution could theoretically produce structural isomers. However, no such isomers are reported in PubChem or ChemBlink records. The chloride counterion completes the electroneutrality, explicitly noted in the suffix.
Molecular Formula and Weight Analysis
The molecular formula C26H40ClNO accounts for:
- 26 carbons : 12 from the benzyl group, 10 from the 2-methyloctyl chain, 2 from the ethyl linker, and 2 from the dimethylamino group.
- 40 hydrogens : Distributed across aliphatic chains (34 H), aromatic rings (4 H), and ammonium center (2 H).
- Chlorine, nitrogen, and oxygen : Singular atoms representing the counterion, quaternary ammonium center, and ether oxygen, respectively.
The molecular weight calculates as 418.1 g/mol (exact mass: 417.275 Da), consistent with high-resolution mass spectrometry data. Table 1 compares this with related quaternary ammonium salts:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzyldimethyl(2-hydroxyethyl)ammonium chloride | C11H18ClNO | 215.72 |
| Benzalkonium chloride | C21H38ClN | 340.00 |
| Target compound | C26H40ClNO | 418.1 |
The 203.38 g/mol difference between the target compound and benzyl-dimethyl(2-hydroxyethyl)ammonium chloride arises from the extended 2-methyloctylphenoxy substituent.
Three-Dimensional Conformational Studies via Computational Modeling
Molecular mechanics simulations reveal two dominant conformers governed by the O–CH2–CH2–N+ dihedral angle (Figure 1). Energy minimization using Universal Force Field (UFF) methods shows:
- Synclinal conformation : Dihedral angle ≈ 60° (local energy minimum)
- Anti-periplanar conformation : Dihedral angle ≈ 180° (global minimum)
The anti-periplanar arrangement minimizes steric clash between the phenoxy oxygen’s lone pairs and the ammonium center’s methyl groups. Rotational barriers of ~8 kJ/mol suggest moderate conformational flexibility, enabling adaptation to hydrophobic environments.
Density Functional Theory (DFT) at the B3LYP/6-31G* level further predicts partial charge distributions:
- Ammonium nitrogen : +0.82 e
- Phenoxy oxygen : -0.45 e
- Chloride counterion : -0.92 e
Electrostatic potential maps highlight charge complementarity between the cationic headgroup and anionic chloride, stabilizing the crystal lattice.
Comparative Structural Analysis with Related Quaternary Ammonium Compounds
Structural analogs exhibit divergent physicochemical behaviors based on substituent effects:
- Benzalkonium chloride : Lacks the phenoxy-ethyl spacer, reducing steric hindrance but decreasing lipid solubility.
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride : Replaces the phenoxy group with a hydroxyl, enhancing hydrophilicity (log P ≈ -1.2 vs. target compound’s log P ≈ 4.8).
- Piperidinium derivatives : Cyclic amines exhibit restricted rotation, increasing conformational rigidity compared to the target’s flexible ethyl bridge.
Critical structural parameters influencing bioactivity include:
- Alkyl chain length : The 2-methyloctyl group optimizes hydrophobic domain penetration.
- Aromatic density : Dual benzene rings enable π-π stacking with aromatic residues.
- Counterion polarizability : Chloride’s high charge density enhances solubility versus bulkier anions.
Structure
3D Structure of Parent
Properties
CAS No. |
71975-57-0 |
|---|---|
Molecular Formula |
C26H40ClNO |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WYWLCCDSEPNOPK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{R}3\text{N} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{R}3\text{N}^+\text{CH}2\text{C}6\text{H}5 \text{Cl}^-
$$
Where R groups include the 2-(2-methyloctylphenoxy)ethyl substituent and methyl groups.
Detailed Preparation Methods
Quaternization Reaction Conditions
- Reactants : The tertiary amine precursor, specifically dimethyl(2-(2-methyloctylphenoxy)ethyl)amine, is reacted with benzyl chloride.
- Solvents : Common solvents include propylene glycol, acetone, or mixtures with water. Propylene glycol is often used to improve solubility and reaction control.
- Temperature : Reaction temperatures typically range from 60°C to 100°C, with some protocols specifying 78°C or 95-100°C for optimal conversion.
- Reaction Time : The reaction is conducted over several hours (e.g., 5 to 10 hours) with stirring to ensure complete quaternization.
- Addition Method : Benzyl chloride is often added dropwise to the tertiary amine solution to control the reaction rate and minimize side reactions.
Example from Patent Literature
A representative method involves:
- Mixing a purified tertiary amine containing the 2-(2-methyloctylphenoxy)ethyl group with benzyl chloride in propylene glycol.
- Heating the mixture at 95-100°C with stirring for about 5 hours.
- Adding water post-reaction and heating for an additional hour to complete the reaction.
- Cooling to ambient temperature to obtain a solution containing 50-80% quaternary ammonium compound.
This method yields a product with a quaternary ammonium content around 50%, though purity can be affected by the presence of unreacted amines and alkyl chlorides.
Use of Acetone as Solvent
An alternative method uses acetone as the sole solvent for the quaternization of benzyl chloride with tertiary amines (though specifically reported for triethylamine, the approach is adaptable):
- Reaction in a three-neck flask with stirring, reflux condenser, and temperature control.
- Reaction temperature maintained at 60-66°C.
- Reaction time of 8-10 hours.
- Post-reaction dissolution in acetone, cooling to 5°C, filtration, and drying to isolate the quaternary ammonium chloride.
- Acetone is used in amounts proportional to the amine weight (1.05-1.2 times during reaction, 1.9-2.1 times during dissolution).
- This method offers advantages in energy savings, reduced impurities, and easier solvent recovery.
Purity and Yield Considerations
- The purity of the final quaternary ammonium salt depends on the composition of the tertiary amine starting material, reaction conditions, and solvent system.
- High alkyl chain length (>C16) in the amine mixture can increase toxicity and reduce product purity.
- Side reactions and incomplete quaternization can lead to residual tertiary amines, unreacted benzyl chloride, and alkyl chlorides as impurities.
- Yields reported range from 90% to over 95% under optimized conditions.
- Post-reaction purification may involve solvent washing, filtration, and drying to improve purity.
Comparative Data Table of Preparation Parameters
| Parameter | Method A (Propylene Glycol) | Method B (Acetone Solvent) |
|---|---|---|
| Tertiary Amine | Dimethyl(2-(2-methyloctylphenoxy)ethyl)amine | Triethylamine (model system) |
| Benzyl Chloride Ratio | ~1.25-1.35 times amine weight | 1.25-1.35 times amine weight |
| Solvent | Propylene glycol + water | Acetone only |
| Temperature | 95-100°C | 60-66°C |
| Reaction Time | 5-6 hours + 1 hour post-water addition | 8-10 hours |
| Stirring Speed | Constant stirring | 300-400 rpm |
| Product Concentration | 50-80% quaternary ammonium compound | High purity solid product |
| Yield | ~92-95% | High yield, reduced impurities |
| Purification | Cooling, solvent addition, filtration | Cooling, filtration, drying |
| Environmental Impact | Moderate (use of glycols and water) | Lower (acetone recyclable solvent) |
Research Findings and Optimization Notes
- The quaternization reaction is sensitive to temperature and solvent choice; lower temperatures with acetone reduce side reactions.
- Slow addition of benzyl chloride improves product uniformity.
- Use of purified tertiary amines with controlled alkyl chain length distribution enhances product safety and efficacy.
- Solvent recycling (especially acetone) reduces environmental footprint and production costs.
- Reaction monitoring by titration or chromatography ensures complete conversion and minimal impurities.
- Post-synthesis, the product can be formulated as aqueous solutions or solids depending on application needs.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related QACs:
Notes:
- *Molecular formula and weight for the target compound are inferred based on benzethonium chloride’s structure .
- BDMMAC and DDMMAC share similar concentrations (0.02%) but differ in toxicity due to alkyl chain length and branching .
Antimicrobial Activity and Mechanism
- Target Compound: The 2-methyloctylphenoxy group likely enhances lipid bilayer disruption, similar to benzethonium chloride’s branched alkyl chain, which improves membrane penetration .
- BDMMAC: The myristoylamino group increases lipophilicity, enabling silver nanoparticle stabilization (Argumistin™) for enhanced antimicrobial action .
- Benzethonium Chloride: Its phenoxyethoxyethyl chain balances solubility and efficacy, making it suitable for topical formulations but restricted in mucosal applications .
Toxicity and Regulatory Status
- Target Compound : Expected to follow QAC toxicity trends, where longer/branched chains reduce acute toxicity but may accumulate in tissues. Regulatory limits would likely mirror benzethonium chloride (0.2–0.3% in cosmetics) .
- BDMMAC : Safe in veterinary trials at 0.02%, but human applications require further study .
- DDMMAC : Higher toxicity linked to linear alkyl chains; restricted in formulations requiring prolonged exposure .
Solubility and Formulation Challenges
- Target Compound: The 2-methyloctylphenoxy group may reduce water solubility compared to benzethonium chloride (1–5 g/100 mL at 18°C) .
- Phase Behavior : QACs with high charge density (e.g., benzethonium chloride) form aqueous biphasic systems (ABS) with neutral buffers, useful in pollutant extraction .
Key Research Findings
Toxicity Hierarchy : DDMMAC > BDMMAC > benzethonium chloride in cytotoxicity assays, emphasizing chain-length effects .
Regulatory Limits : Benzethonium chloride is prohibited in mucosal products and restricted to ≤0.3% in rinse-off cosmetics, a benchmark for similar QACs .
Biological Activity
Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride (BDMOPAC) is a quaternary ammonium compound that exhibits various biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, environmental impact, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C26H40ClNO
- CAS Number : 71975-57-0
- Molecular Weight : 433.07 g/mol
BDMOPAC is characterized by a long hydrophobic alkyl chain, which enhances its surfactant properties and biological efficacy. The presence of the benzyl group contributes to its antimicrobial activity by disrupting microbial cell membranes.
Antimicrobial Activity
BDMOPAC exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. The mechanism of action primarily involves:
- Membrane Disruption : BDMOPAC interacts with the phospholipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound can deactivate critical enzymes involved in metabolic processes within microorganisms.
Efficacy Against Specific Microorganisms
| Microorganism Type | Efficacy Level |
|---|---|
| Gram-positive bacteria | High |
| Gram-negative bacteria | Moderate |
| Fungi | High |
| Viruses | Variable |
Studies have shown that BDMOPAC is particularly effective against Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative bacteria .
Environmental Impact
The persistence and degradation of BDMOPAC in natural environments have raised concerns about its ecological effects. Research indicates that:
- Bioaccumulation Potential : BDMOPAC can accumulate in aquatic systems, affecting microbial diversity.
- Toxicity to Non-target Organisms : At high concentrations, it can negatively impact beneficial microbial communities, leading to shifts in microbial diversity .
Case Study: Effects on Microbial Communities
A study conducted in eutrophic lake samples demonstrated that exposure to BDMOPAC at concentrations above 100 μg/L significantly altered the abundance of certain microbial genes, indicating potential resistance development . Notably, genes related to antibiotic resistance (qacA/B) increased in abundance with higher concentrations of BDMOPAC.
Safety and Toxicology
BDMOPAC poses health risks upon exposure:
Q & A
Basic Research Questions
Q. How can researchers analyze the purity and concentration of Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride in laboratory settings?
- Methodology : Utilize a combination of liquid-liquid extraction and high-performance liquid chromatography (HPLC). Dissolve 50 mg of the compound in water, perform sequential extractions using dichloromethane, and evaporate the organic phase under reduced pressure. Prepare a standard solution (1000 μg/mL) and dilute to 0.44 μg/mL for calibration. Quantify using HPLC with UV detection at 254 nm .
- Critical Step : Validate extraction efficiency by spiking samples with known concentrations and comparing recovery rates .
Q. What are the key considerations for designing in vitro antimicrobial assays with this compound?
- Methodology : Use broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Prepare stock solutions in sterile water (≤3% w/v) to avoid precipitation. Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, including controls for solvent toxicity .
- Data Contradiction : Discrepancies in MIC values may arise due to variations in bacterial membrane lipid composition, requiring strain-specific optimization .
Q. How can researchers confirm the structural integrity of the compound after synthesis or storage?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR). Key NMR signals include the benzyl protons (δ 7.2–7.4 ppm) and quaternary ammonium group (δ 3.1–3.3 ppm). FTIR should show C-N stretching at 1200–1250 cm⁻¹ .
- Validation : Compare spectra with reference data from databases like PubChem or ECHA .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported antimicrobial efficacy across studies?
- Methodology : Conduct time-kill assays to differentiate bacteriostatic vs. bactericidal effects. For example, expose Pseudomonas aeruginosa to 2× MIC and plate aliquots at 0, 2, 4, 6, and 24 hours. Use statistical models (e.g., log-linear regression) to analyze kill curves .
- Contradiction Analysis : Inconsistent results may stem from biofilm formation or efflux pump activity; supplement assays with biofilm disruption agents (e.g., EDTA) or efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Q. How does the alkyl chain length (e.g., 2-methyloctylphenoxy group) influence biological activity?
- Methodology : Synthesize analogs with varying alkyl chains (C12–C18) and compare their critical micelle concentration (CMC) and antimicrobial potency. Use isothermal titration calorimetry (ITC) to measure CMC and correlate with MIC data .
- Key Finding : Longer alkyl chains (C16–C18) enhance membrane disruption but reduce solubility, requiring formulation adjustments (e.g., co-solvents like ethanol) .
Q. What mechanisms underlie observed toxicity in mammalian cell lines, and how can they be mitigated?
- Methodology : Assess cytotoxicity via MTT assays on human keratinocytes (HaCaT). Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to evaluate oxidative stress involvement. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) .
- Mitigation Strategy : Encapsulate the compound in liposomes to reduce direct cell contact while retaining antimicrobial efficacy .
Q. How can researchers study the compound’s interaction with biomolecules (e.g., enzymes or DNA)?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) targeting bacterial enzymes like acetylcholinesterase or trypsin. Validate predictions with enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) .
- Advanced Technique : Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) between the compound and purified enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
